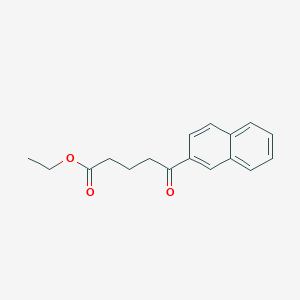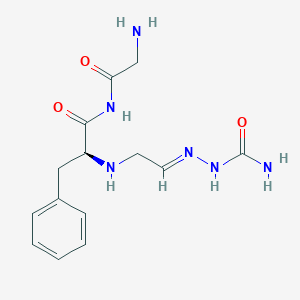
2-Bromo-5-phénylpyridine
Vue d'ensemble
Description
2-Bromo-5-phenylpyridine is an organic compound with the molecular formula C11H8BrN. It is a derivative of pyridine, where a bromine atom is substituted at the second position and a phenyl group is substituted at the fifth position. This compound is of significant interest in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity .
Applications De Recherche Scientifique
2-Bromo-5-phenylpyridine has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of various drugs and therapeutic agents.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
Target of Action
The primary target of 2-Bromo-5-phenylpyridine is the p38α mitogen-activated protein (MAP) kinase . This kinase is a serine/threonine kinase that links extracellular signals to the intracellular machinery, modulating a plethora of cellular processes .
Mode of Action
2-Bromo-5-phenylpyridine interacts with its target, the p38α MAP kinase, in a competitive manner with adenosine triphosphate (ATP) . This interaction results in the inhibition of the kinase, thereby modulating cellular processes .
Biochemical Pathways
The inhibition of p38α MAP kinase affects the release of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-1β . This modulation of cytokine release can have downstream effects on various diseases, including cytokine-driven diseases like rheumatoid arthritis or psoriasis, and neurodegenerative diseases like Parkinson’s disease, Alzheimer’s disease, or multiple sclerosis .
Pharmacokinetics
The synthesis of this compound has been optimized to increase the overall yield and avoid the use of palladium as a catalyst , which may have implications for its pharmacokinetic properties.
Result of Action
The molecular and cellular effects of 2-Bromo-5-phenylpyridine’s action primarily involve the modulation of cellular processes through the inhibition of p38α MAP kinase . This can result in the reduction of pro-inflammatory cytokine release, potentially alleviating symptoms of cytokine-driven and neurodegenerative diseases .
Action Environment
It is known that the compound should be stored in an inert atmosphere at room temperature , suggesting that certain environmental conditions are necessary for maintaining its stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-phenylpyridine typically involves the bromination of 5-phenylpyridine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods: On an industrial scale, the production of 2-Bromo-5-phenylpyridine may involve continuous flow processes to ensure higher yields and purity. The use of automated systems for precise control of reaction conditions, such as temperature and reagent addition, is common. The product is then purified through crystallization or distillation .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Bromo-5-phenylpyridine undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents.
Suzuki-Miyaura Coupling: Palladium catalysts, base (e.g., potassium carbonate), and solvents like toluene or ethanol.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Various substituted pyridines depending on the nucleophile used.
Coupling Products: Biaryl compounds with diverse functional groups.
Oxidation and Reduction Products: Different oxidation states of the pyridine ring.
Comparaison Avec Des Composés Similaires
- 2-Bromo-4-phenylpyridine
- 2-Bromo-5-fluoropyridine
- 2-Bromo-5-chloropyridine
Comparison: 2-Bromo-5-phenylpyridine is unique due to the presence of both a bromine atom and a phenyl group, which confer distinct reactivity and properties. Compared to 2-Bromo-4-phenylpyridine, the position of the phenyl group affects the electronic distribution and steric hindrance, leading to different reactivity patterns. Similarly, the presence of different halogens in 2-Bromo-5-fluoropyridine and 2-Bromo-5-chloropyridine influences their chemical behavior and applications .
Propriétés
IUPAC Name |
2-bromo-5-phenylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrN/c12-11-7-6-10(8-13-11)9-4-2-1-3-5-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVOAXRDXTGCPBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20376532 | |
| Record name | 2-bromo-5-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107351-82-6 | |
| Record name | 2-bromo-5-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(4-chlorobenzoyl)amino]-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]benzamide](/img/structure/B12058.png)
![3-Methylfuro[2,3-c]pyridine](/img/structure/B12059.png)



![5-Methyl-5H-imidazo[4,5-c]pyridine](/img/structure/B12070.png)

![5,6-diazatetracyclo[6.4.0.02,4.03,7]dodeca-1(12),8,10-triene](/img/structure/B12072.png)


